molecular formula C7H17N5O2 B160413 NH2-Homoarg CAS No. 139299-34-6

NH2-Homoarg

Cat. No.: B160413
CAS No.: 139299-34-6
M. Wt: 203.24 g/mol
InChI Key: AEGZIHWQMVJNQE-RXMQYKEDSA-N
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Description

NH2-Homoarg: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NH2-Homoarg typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acids, while reduction could produce simpler amines.

Scientific Research Applications

Chemistry: In chemistry, NH2-Homoarg is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules. It may be used in the development of biochemical assays and as a probe for studying cellular processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.

Mechanism of Action

The mechanism of action of NH2-Homoarg involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    (2R)-2-amino-6-[[amino(methylidene)amino]hexanoic acid: A structurally similar compound with slight variations in its functional groups.

    (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]pentanoic acid: Another similar compound with a different carbon chain length.

Uniqueness: The uniqueness of NH2-Homoarg lies in its specific combination of functional groups and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

139299-34-6

Molecular Formula

C7H17N5O2

Molecular Weight

203.24 g/mol

IUPAC Name

(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid

InChI

InChI=1S/C7H17N5O2/c8-5(6(13)14)3-1-2-4-11-7(9)12-10/h5H,1-4,8,10H2,(H,13,14)(H3,9,11,12)/t5-/m1/s1

InChI Key

AEGZIHWQMVJNQE-RXMQYKEDSA-N

Isomeric SMILES

C(CCN=C(N)NN)C[C@H](C(=O)O)N

SMILES

C(CCN=C(N)NN)CC(C(=O)O)N

Canonical SMILES

C(CCN=C(N)NN)CC(C(=O)O)N

Synonyms

N(G)-amino-L-homoarginine
NH2-Homoarg
omega-N-aminohomoarginine

Origin of Product

United States

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